BenchChemオンラインストアへようこそ!

N-(4-Fluoro-2-methoxybenzyl)ethanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

N-(4-Fluoro-2-methoxybenzyl)ethanamine (C₁₀H₁₄FNO, MW 183.22) is a secondary benzylamine derivative bearing a 4-fluoro and a 2-methoxy substituent on the aromatic ring. This ortho/para disubstitution creates a unique electronic and steric microenvironment that distinguishes it from simpler benzylamine scaffolds.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Cat. No. B8267249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-2-methoxybenzyl)ethanamine
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=C(C=C1)F)OC
InChIInChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)6-10(8)13-2/h4-6,12H,3,7H2,1-2H3
InChIKeyOBKXXENBMHOSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N-(4-Fluoro-2-methoxybenzyl)ethanamine – and Why Its Substitution Pattern Matters for Scientific Procurement


N-(4-Fluoro-2-methoxybenzyl)ethanamine (C₁₀H₁₄FNO, MW 183.22) is a secondary benzylamine derivative bearing a 4-fluoro and a 2-methoxy substituent on the aromatic ring . This ortho/para disubstitution creates a unique electronic and steric microenvironment that distinguishes it from simpler benzylamine scaffolds. The compound is primarily utilised as a versatile building block in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and CNS-penetrant candidates, where the fluorine atom modulates metabolic stability and the methoxy group serves as a hydrogen-bond acceptor [1].

Why N-(4-Fluoro-2-methoxybenzyl)ethanamine Cannot Be Replaced by Unsubstituted or Mono-substituted Benzylamines


Replacing N-(4-Fluoro-2-methoxybenzyl)ethanamine with analogues such as N-(4-fluorobenzyl)ethanamine or N-(2-methoxybenzyl)ethanamine is not isofunctional. The 4-fluoro substituent withdraws electron density, lowering the pKa of the benzylic amine and altering protonation state at physiological pH, while the ortho-methoxy group introduces both steric constraint and an additional hydrogen-bond acceptor site . These combined effects translate into measurable differences in lipophilicity (ΔLogP ≥ 0.8 units vs. the non-methoxy analogue), binding affinity (Ki differences of > 4‑fold observed in prokineticin receptor assays for matched pairs), and metabolic soft-spot susceptibility [1]. Procurement decisions that ignore this dual substitution pattern risk selecting a compound that will produce divergent SAR data in lead optimisation campaigns.

N-(4-Fluoro-2-methoxybenzyl)ethanamine: Comparator-Based Quantitative Differentiation Data


Lipophilicity (LogP) Versus Non-Methoxy Analogue Determines Passive Membrane Permeability

The target compound exhibits a calculated ACD/LogP of ~3.0 (based on the 4-fluoro-2-methoxybenzyl substructure; class-level inference), which is approximately 0.9 log units higher than N-(4-fluorobenzyl)ethanamine (ACD/LogP = 2.10) [1]. This increase in lipophilicity is driven by the additional methoxy group and can enhance passive membrane permeability in cell-based assays.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Hydrogen-Bond Acceptor Count Differences Alter Target Engagement in Kinase Assays

N-(4-Fluoro-2-methoxybenzyl)ethanamine provides two hydrogen-bond acceptor sites (the methoxy oxygen and the fluorine atom), compared to only one acceptor (fluorine) in N-(4-fluorobenzyl)ethanamine . In kinase hinge-binding motifs, the ortho-methoxy group can engage a conserved water molecule or backbone NH, a pharmacophoric feature that is absent in the comparator. This is consistent with the observation that 4-fluoro-2-methoxybenzyl-containing ligands achieve Ki values in the low nanomolar range (e.g., 7.30 nM against a prokineticin receptor) [1].

Hydrogen Bonding Kinase Inhibitors Structure-Activity Relationship

Positional Isomer Differentiation: 4-Fluoro-2-methoxy vs. 3-Fluoro-5-methoxy Substitution

The 4-fluoro-2-methoxybenzyl substitution pattern places the electron-withdrawing fluorine para to the benzylic amine and the methoxy ortho, forming an intramolecular hydrogen-bond interaction (F···H–N) that can stabilise a bioactive conformation [1]. In contrast, the positional isomer N-(3-fluoro-5-methoxybenzyl)ethanamine (CAS 1603101-55-8) lacks this proximity effect . While direct comparative bioactivity data are not yet published, quantum-mechanical calculations predict a conformational energy difference of approximately 1.2 kcal mol⁻¹, favouring the 4-fluoro-2-methoxy arrangement [2].

Positional Isomerism SAR Metabolic Stability

High-Value Application Scenarios for N-(4-Fluoro-2-methoxybenzyl)ethanamine Based on Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimisation

The elevated LogP (predicted ~3.0) and dual H-bond acceptor profile of N-(4-Fluoro-2-methoxybenzyl)ethanamine make it a suitable secondary-amine building block for ATP-competitive kinase inhibitors requiring blood-brain barrier penetration. Its 4-fluoro-2-methoxybenzyl fragment has been embedded in a prokineticin receptor ligand with a Ki of 7.30 nM, demonstrating the scaffold's ability to engage deep hydrophobic pockets while maintaining low molecular weight [1].

Selective GPCR Modulator Scaffold Construction

The dual ortho-methoxy / para-fluorine substitution pattern allows differential interaction with Class A GPCRs where a hydrogen-bond acceptor at the ortho position is a pharmacophoric requirement. Compared to the non-methoxy analogue N-(4-fluorobenzyl)ethanamine (LogP 2.10, HBA = 1), this compound provides an additional H-bond acceptor without exceeding Lipinski's rule of five, which is advantageous for selectivity optimisation [1].

Metabolic Soft-Spot Shielding via Fluorine Blocking

The para-fluorine substituent is known to block CYP450-mediated oxidative metabolism at the 4-position of the benzyl ring. When procuring benzylamine building blocks for in vivo studies, this compound offers an advantage over non-fluorinated analogues that are more susceptible to rapid oxidative clearance, as inferred from metabolic stability data on fluorinated benzylamine scaffolds [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 183.22 and a balanced LogP/PSA profile, N-(4-Fluoro-2-methoxybenzyl)ethanamine fits within fragment-library criteria (MW < 250, LogP < 3.5). Its ortho-methoxy group provides a synthetic handle for further derivatisation, and the fluorine atom serves as a sensitive ¹⁹F NMR probe for binding studies, offering dual utility that simpler benzylamine fragments lack [3].

Quote Request

Request a Quote for N-(4-Fluoro-2-methoxybenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.